molecular formula C17H18N6O4S B4570387 METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE

METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4570387
M. Wt: 402.4 g/mol
InChI Key: VZTOXCDUFZAPIZ-DJKKODMXSA-N
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Description

METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C17H18N6O4S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 1-[({4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate is 402.11102425 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and α-Glucosidase Inhibitory Activities

Research into Schiff bases containing 1,2,4-triazole and pyrazole rings, which share structural motifs with the queried compound, has shown significant findings. These compounds were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The studies utilized DFT calculations, molecular dynamics (MD) simulations, and in vitro assays to assess the compounds' reactive properties and biological activities. One compound demonstrated potent antioxidant properties, while another displayed significant inhibitory potential against α-glucosidase, suggesting their potential therapeutic applications (Pillai et al., 2019).

Binding Interactions and Inhibitory Action

Another study focused on the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its docking with the human prostaglandin reductase (PTGR2). The results provided insights into the compound's plausible inhibitory action against PTGR2, offering a foundation for further research into its therapeutic potentials (Nayak & Poojary, 2019).

Hydrogen-Bonded Molecular Structures

In structural chemistry, the analysis of hydrogen-bonded chains and sheets in compounds structurally related to the queried chemical revealed detailed molecular interactions. These studies enhance our understanding of the structural dynamics that could influence the chemical and physical properties of related compounds, contributing to the design of materials with specific functionalities (Portilla et al., 2007).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, which are structurally related to the queried compound, investigated their corrosion inhibition efficiencies. Using density functional theory (DFT), the study elucidated various parameters such as electron transfer and reactivity sites, indicating these compounds' potential as corrosion inhibitors (Wang et al., 2006).

Antimicrobial and Anti-inflammatory Properties

The synthesis and biological evaluation of Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the queried chemical structure, were studied for their antimicrobial and anti-inflammatory properties. The findings suggest that these compounds have potential as lead compounds for the development of new therapeutic agents (Kate et al., 2018).

Properties

IUPAC Name

methyl 1-[[4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-25-13-4-5-15(26-2)12(8-13)9-19-23-10-18-20-17(23)28-11-22-7-6-14(21-22)16(24)27-3/h4-10H,11H2,1-3H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTOXCDUFZAPIZ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 4
METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 1-{[(4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE

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